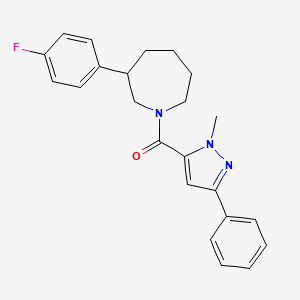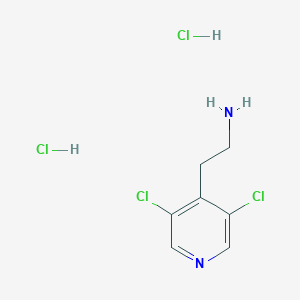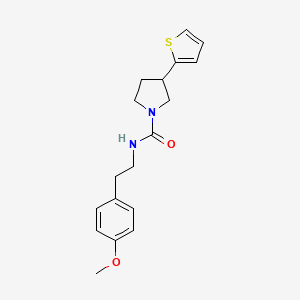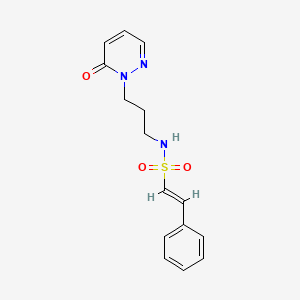![molecular formula C11H16O5 B2478160 1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2260931-86-8](/img/structure/B2478160.png)
1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is an organic compound with the molecular formula C11H16O5 and a molecular weight of 228.25 g/mol . This compound is characterized by its unique bicyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Métodos De Preparación
The synthesis of 1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-oxabicyclo[2.1.1]hexane and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.
Procedure: The tert-butyl chloroformate is added dropwise to a solution of 2-oxabicyclo[2.1.1]hexane in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until completion.
Purification: The product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Esterification: The carboxylic acid group can react with alcohols in the presence of a dehydrating agent to form esters.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the Boc group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and dehydrating agents (e.g., dicyclohexylcarbodiimide). Major products formed from these reactions include the deprotected amine, esters, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the development of new pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is primarily related to its ability to act as a protecting group in organic synthesis. The Boc group protects amines from unwanted reactions during multi-step synthesis processes. The compound can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules .
Comparación Con Compuestos Similares
1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be compared with other similar compounds, such as:
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid: This compound contains a nitrogen atom in place of the oxygen atom in the bicyclic ring, which can lead to different reactivity and applications.
1-[(tert-butoxy)carbonyl]amino-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid:
The uniqueness of this compound lies in its specific bicyclic structure and the presence of both a Boc protecting group and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-9(2,3)16-8(14)11-4-10(5-11,6-15-11)7(12)13/h4-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAVJGVWOXQFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260931-86-8 |
Source


|
| Record name | 1-[(tert-butoxy)carbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2478077.png)

![8-(4-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2478079.png)
![5-(Iodomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B2478080.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2478081.png)

![N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2478083.png)
![1,1-Difluoro-5-[4-(trifluoromethyl)benzoyl]-5-azaspiro[2.5]octane](/img/structure/B2478087.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrol-2-yl}-1,2,4-oxadiazole](/img/structure/B2478088.png)

![N-(1,3-benzothiazol-2-yl)-3-{6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide](/img/structure/B2478092.png)



